molecular formula C10H18N2O2 B12839471 tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate

tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B12839471
M. Wt: 198.26 g/mol
InChI Key: KFHYGNJZIANHKM-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-2-azabicyclo[310]hexane-2-carboxylate is a bicyclic compound with a unique structure that incorporates both an amino group and a carboxylate ester

Preparation Methods

The synthesis of tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate can be achieved through several routes. One common method involves the Mannich reaction, which is the condensation of a carbonyl compound, formaldehyde, and a primary or secondary amine. Another approach is the [2 + 2] cycloaddition of 1,5-dienes using photochemistry . Industrial production methods may involve catalytic hydrogenation and other scalable reactions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted derivatives of the original compound.

Scientific Research Applications

tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, especially in the development of sp3-rich chemical space.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of molecules with improved solubility and bioavailability.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved often include inhibition or activation of biochemical processes, which can lead to therapeutic effects in medicinal applications.

Comparison with Similar Compounds

tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate can be compared with other similar compounds such as:

  • tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
  • tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-Butyl (1S,3S,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

These compounds share similar bicyclic structures but differ in the positioning of functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific arrangement of the amino and carboxylate groups, which can influence its interactions with molecular targets and its overall stability.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-4-10(11)6-7(10)12/h7H,4-6,11H2,1-3H3

InChI Key

KFHYGNJZIANHKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1C2)N

Origin of Product

United States

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